molecular formula C35H34N2O7S B12639308 C35H34N2O7S

C35H34N2O7S

Cat. No.: B12639308
M. Wt: 626.7 g/mol
InChI Key: LRPWHLJXOHOGOK-MUUNZHRXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The study of organic chemistry is, in many ways, the exploration of a vast and multidimensional "chemical space" that encompasses all possible molecules. scispace.com This conceptual space is crucial in fields like drug discovery and materials science, where the goal is to identify molecules with specific, desirable properties. nih.gov The molecular formula C35H34N2O7S serves as a set of coordinates, pointing to a region of this space characterized by high molecular weight and a rich diversity of functional groups.

A molecule with the formula this compound is considered a complex organic molecule due to its large number of atoms and the presence of multiple heteroatoms (nitrogen, oxygen, and sulfur). researchgate.net Heteroatoms are elements other than carbon and hydrogen, and their inclusion in an organic framework dramatically increases the structural and functional diversity of a molecule. cambridge.orgvaia.com They introduce polarity, the capacity for hydrogen bonding, and unique reactive sites, all of which are critical for biological activity and material properties. vaia.com

The chemical space occupied by this compound is significant for several reasons. Firstly, the high carbon and hydrogen count suggests a substantial scaffold, which could be composed of multiple ring systems, long aliphatic chains, or a combination of both. The degree of unsaturation, calculated to be 20, indicates the presence of numerous double bonds and/or rings, further contributing to structural rigidity and complexity. Secondly, the presence of seven oxygen atoms, two nitrogen atoms, and one sulfur atom allows for a vast number of potential functional groups, such as amides, esters, ethers, hydroxyls, and, notably, a sulfonamide group. ncert.nic.in This diversity of functional groups means that a molecule of this composition could interact with biological macromolecules in a highly specific manner, making it a person of interest in medicinal chemistry. nih.gov

Table 1: Calculated Physicochemical Properties of this compound

PropertyValue
Molecular Weight642.72 g/mol
Degree of Unsaturation20
Number of Heteroatoms10

While specific compounds with the molecular formula this compound are not extensively detailed in peer-reviewed journals, we can infer the types of chemical entities that would be associated with this formula based on its elemental composition. The presence of sulfur alongside nitrogen strongly suggests the likelihood of a sulfonamide functional group (-SO2NR2-). wikipedia.org The sulfonamide moiety is a cornerstone of medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticonvulsants. nih.govajchem-b.com Its stability and ability to act as a hydrogen bond donor and acceptor make it a valuable component in drug design. researchgate.net

Given the high number of oxygen atoms, other probable functional groups include carboxylic acids, esters, ethers, and hydroxyl groups. The nitrogen atoms could be part of amine or amide functionalities, the latter of which are fundamental to the structure of peptides and proteins. researchgate.net Therefore, a molecule with the formula this compound is likely to be a polyfunctional, and possibly chiral, compound. It could be a synthetic molecule designed to interact with a specific biological target, or potentially a complex natural product. Natural products are a rich source of novel chemical structures and have historically been a major source of new drugs. univr.it

Table 2: Plausible Functional Groups in a this compound Molecule

Functional GroupSignificance
SulfonamideCommon in pharmaceuticals, metabolically stable. nih.govresearchgate.net
AmideStructural basis of peptides, involved in hydrogen bonding.
EsterCommon in natural products, can be hydrolyzed.
EtherGenerally stable, contributes to molecular scaffold.
Hydroxyl (Alcohol/Phenol)Can participate in hydrogen bonding, site for further modification.
Carboxylic AcidAcidic, can form salts and esters.

The investigation of a novel, complex molecule like one with the formula this compound would be guided by a series of foundational research questions, typical in the fields of chemistry and chemical biology. researchgate.net These questions address the molecule's structure, synthesis, properties, and potential applications.

A primary set of questions would revolve around the molecule's structure and synthesis :

What is the precise three-dimensional arrangement of the atoms (stereochemistry)?

Can an efficient and scalable synthetic route to the molecule be developed? psu.edu The synthesis of complex molecules is a significant challenge in organic chemistry. mdpi.com

What are the key intermediates and reaction mechanisms involved in its synthesis?

Another crucial area of inquiry concerns the molecule's properties and interactions :

What are its physicochemical properties, such as solubility, stability, and lipophilicity?

Does the molecule exhibit any interesting photophysical or electronic properties?

How does it interact with biological systems? Does it bind to any specific proteins or other macromolecules?

What is the nature of its biological activity, if any (e.g., enzymatic inhibition, receptor agonism/antagonism)?

Finally, research would explore the potential applications of the compound:

Could it serve as a lead compound for the development of a new therapeutic agent?

Does it have potential as a molecular probe to study biological processes?

Could its structural features be useful in the design of new materials with novel properties?

This article has been structured to provide a comprehensive, though theoretical, overview of the chemical compound represented by the molecular formula this compound. The scope is strictly limited to the chemical and academic research aspects of such a compound. The preceding sections have introduced the significance of this molecular formula within the broader context of chemical space, identified the likely types of chemical structures it represents, and delineated the fundamental research questions that would drive its investigation. The content is based on established principles of organic and medicinal chemistry, drawing parallels from the study of other complex, heteroatom-containing molecules.

Table of Compound Classes and Functional Groups

Name
Alkanes
Alkenes
Alkynes
Amides
Amines
Carboxylic Acids
Esters
Ethers
Haloalkanes
Hydroxyl group
Sulfonamide

Properties

Molecular Formula

C35H34N2O7S

Molecular Weight

626.7 g/mol

IUPAC Name

4-[[(2S)-3-benzylsulfanyl-2-[[2-(2,5-dimethyl-7-oxo-3-phenylfuro[3,2-g]chromen-6-yl)acetyl]amino]propanoyl]amino]butanoic acid

InChI

InChI=1S/C35H34N2O7S/c1-21-25-16-27-30(43-22(2)33(27)24-12-7-4-8-13-24)18-29(25)44-35(42)26(21)17-31(38)37-28(34(41)36-15-9-14-32(39)40)20-45-19-23-10-5-3-6-11-23/h3-8,10-13,16,18,28H,9,14-15,17,19-20H2,1-2H3,(H,36,41)(H,37,38)(H,39,40)/t28-/m1/s1

InChI Key

LRPWHLJXOHOGOK-MUUNZHRXSA-N

Isomeric SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)N[C@H](CSCC5=CC=CC=C5)C(=O)NCCCC(=O)O

Canonical SMILES

CC1=C(C(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4)CC(=O)NC(CSCC5=CC=CC=C5)C(=O)NCCCC(=O)O

Origin of Product

United States

Synthetic Methodologies and Strategies for C35h34n2o7 Type Compounds

Rational Design and De Novo Synthesis Approaches

| Time & Cost | Can be more time-consuming and costly for complex targets. | Generally saves time and resources. fiveable.me |

The construction of the core scaffold of a C35H34N2O7S-type molecule relies on a toolbox of powerful chemical reactions. researchgate.net For heterocyclic systems, which are common in bioactive compounds, methods like palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are invaluable for forming C-C and C-N bonds. mdpi.com One-pot sequential reactions, where multiple transformations occur in the same vessel, further enhance efficiency by minimizing purification steps and reducing waste. mdpi.com

The synthesis of sulfonamides, a likely component given the presence of sulfur, nitrogen, and oxygen, has also seen significant advances. nih.gov Modern methods move beyond the classical reaction of a sulfonyl chloride with an amine, utilizing techniques like the coupling of amines with thiosulfonates or the use of sulfur dioxide surrogates like DABSO for greater functional group tolerance. thieme-connect.comorganic-chemistry.orgnih.gov Furthermore, the development of C-H activation and functionalization reactions provides powerful tools for modifying complex scaffolds at late stages of a synthesis, allowing for the introduction of new functional groups with high selectivity. umich.eduacs.org

Stereoselective Synthesis and Control of Chiral Centers

Asymmetric synthesis aims to produce a single enantiomer of a chiral product in excess. slideshare.net This can be achieved through several key strategies:

Chiral Pool Synthesis: Utilizing naturally occurring, enantiomerically pure starting materials like amino acids or sugars. brussels-scientific.com

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is then removed in a subsequent step. york.ac.uk

Chiral Catalysts: Using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This is often the most efficient method and includes organocatalysis and transition-metal catalysis. york.ac.ukresearchgate.net

Biocatalysis: Employing enzymes, which are inherently chiral, to catalyze reactions with high stereoselectivity under mild conditions. solubilityofthings.com

The choice of method depends on the specific transformation and the structure of the target molecule. For instance, asymmetric reductions of ketones or hydrogenations of olefins are common ways to set stereocenters. researchgate.net

Achieving both enantiomeric and diastereomeric purity is a significant challenge in the synthesis of complex molecules with multiple chiral centers. ptfarm.pl This often requires a combination of stereoselective reactions and purification techniques. brussels-scientific.com For example, a diastereoselective aldol (B89426) reaction might be used to create two new stereocenters with a specific relative configuration. mountainscholar.org

One-pot procedures that create multiple stereocenters in a single, highly controlled transformation, such as 1,3-dipolar cycloaddition reactions with chiral auxiliaries, are particularly powerful for synthesizing diastereomerically pure spiro-heterocycles. pnu.ac.ir Additionally, methods have been developed for the direct synthesis of single-diastereomer phosphoramidates, which are important in nucleotide-based therapies. nih.gov The synthesis of diastereomerically pure building blocks that are later incorporated into a larger molecule is another effective strategy. nih.gov

Functionalization and Derivatization Strategies

Once the core scaffold of a this compound-type compound is assembled, functionalization and derivatization are often necessary to fine-tune its properties. Late-stage functionalization (LSF) is a particularly valuable strategy in medicinal chemistry, as it allows for the rapid generation of a library of analogs from a common, complex intermediate. scispace.com

C-H functionalization has emerged as a powerful tool for LSF, enabling the direct conversion of C-H bonds into new functional groups without the need for pre-existing handles. umich.edu This can be used to introduce a wide variety of substituents, significantly altering the molecule's biological activity or physical properties. scispace.com For example, a sequence of C-H fluorination followed by nucleophilic aromatic substitution can be used to modify heteroaromatic rings, a common feature in drug molecules. nih.gov The development of site-selective reactions, often guided by directing groups within the molecule, is crucial for the successful application of LSF to complex structures. mpg.deacs.org

Introduction of Diverse Functional Groups for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for elucidating the relationship between the chemical structure of a compound and its biological activity. gardp.org By systematically modifying the molecular structure, researchers can identify key pharmacophoric features and optimize the compound's potency, selectivity, and pharmacokinetic properties. oncodesign-services.comcollaborativedrug.com For a complex scaffold such as a C35H34N2O7-type compound, SAR studies would involve the synthesis of a library of analogs with diverse functional groups.

The synthesis of these analogs often leverages versatile and robust chemical transformations that can be applied late in the synthetic sequence. This allows for the rapid generation of a diverse set of compounds from a common intermediate. Key strategies include:

Modification of Aromatic and Heterocyclic Cores: Techniques such as cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are invaluable for introducing a wide array of substituents onto aromatic or heteroaromatic rings within the C35H34N2O7 scaffold. For instance, if the core contains a pyridine (B92270) or quinoline (B57606) moiety, these methods can be used to install various aryl, alkyl, or alkynyl groups. ijpsonline.com

Alteration of the Sulfonyl Group: The sulfur atom, likely present as a sulfone or sulfonamide, is a key site for modification. Different alkyl or aryl substituents on the sulfur atom can be introduced to probe the steric and electronic requirements of the binding pocket.

The findings from SAR studies are often summarized in tables to visualize the impact of different functional groups on biological activity.

Table 1: Illustrative SAR Data for Hypothetical C35H34N2O7-Type Analogs

Compound IDR1-Substituent (Aromatic Ring)R2-Substituent (Amine)Biological Activity (IC50, nM)
1a -H-COCH3150
1b -OCH3-COCH375
1c -Cl-COCH3200
1d -H-SO2CH395
1e -H-H500

Synthesis of Bioconjugatable Linkers and Probes

To study the mechanism of action and cellular targets of C35H34N2O7-type compounds, it is often necessary to attach them to reporter molecules, such as fluorescent dyes or affinity tags. This is achieved by synthesizing derivatives that incorporate a bioconjugatable linker. nih.gov These linkers typically possess a reactive functional group that can selectively react with a complementary group on the reporter molecule.

Commonly employed bioconjugatable functionalities include:

Terminal Alkynes and Azides: These groups are used in "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC), to form stable triazole linkages. nih.gov

Carboxylic Acids and Amines: These can be coupled using standard peptide coupling reagents to form amide bonds.

Thiols: These can react with maleimides or haloacetamides to form stable thioether bonds.

The synthesis of these bioconjugatable derivatives requires careful planning to ensure that the linker is introduced at a position that does not interfere with the compound's biological activity. This is often guided by the SAR data. For instance, if a particular region of the molecule is found to be tolerant of bulky substituents, a linker can be attached at that site.

Table 2: Examples of Bioconjugatable Linkers for C35H34N2O7-Type Compounds

Linker TypeReactive Functional GroupCoupling Chemistry
Alkyne-Linker-C≡CHAzide-Alkyne Cycloaddition
Azide-Linker-N3Azide-Alkyne Cycloaddition
Carboxylic Acid-Linker-COOHAmide Bond Formation
Amine-Linker-NH2Amide Bond Formation
Thiol-Linker-SHThiol-Maleimide Michael Addition

Synthetic Route Optimization and Scalability Considerations

Key aspects of synthetic route optimization and scalability include:

Convergent vs. Linear Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is generally more efficient for complex targets than a linear sequence. britannica.com

Reagent and Catalyst Selection: Expensive or hazardous reagents used in the initial discovery synthesis may need to be replaced with cheaper, safer, and more scalable alternatives. For example, replacing a stoichiometric metal-mediated reaction with a catalytic version can significantly reduce cost and waste. unimi.it

Process Parameter Optimization: Reaction conditions such as temperature, concentration, and reaction time need to be carefully optimized to maximize yield and minimize the formation of impurities. numberanalytics.com

Purification Strategies: Chromatographic purification, which is common in a laboratory setting, can be cumbersome and expensive on a large scale. Developing scalable purification methods, such as crystallization or extraction, is crucial.

Telescoping Reactions: Combining multiple synthetic steps into a single "one-pot" process without isolating intermediates can significantly improve efficiency and reduce waste. unimi.it

The success of a scale-up campaign is often quantified by metrics such as process mass intensity (PMI), which is the ratio of the total mass of materials used to the mass of the final product.

Table 3: Comparison of an Initial and Optimized Synthetic Step for a C35H34N2O7-Type Intermediate

ParameterInitial Lab-Scale SynthesisOptimized Scalable Synthesis
Reactant A 1.0 g1.0 kg
Reagent B 1.5 equivalents, expensive1.1 equivalents, cheaper
Solvent Dichloromethane (100 mL)Ethyl Acetate (B1210297) (5 L)
Catalyst Stoichiometric PdCl20.1 mol% Pd(OAc)2
Purification Silica Gel ChromatographyCrystallization
Yield 65%85%
Process Mass Intensity (PMI) ~250~25

By focusing on these key areas of synthetic methodology, chemists can efficiently prepare and evaluate complex molecules like those represented by the formula this compound, paving the way for the discovery of new therapeutic agents and biological probes.

Advanced Spectroscopic and Chromatographic Characterization of C35h34n2o7 Type Compounds

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the characterization of novel compounds, providing highly accurate mass measurements that allow for the determination of the elemental composition of a molecule. For a compound of the C35H34N2O7S type, HRMS is the definitive method for confirming its molecular formula.

Typically, using an Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometer, the measured monoisotopic mass of the protonated molecule ([M+H]⁺) or other adducts can be determined with sub-part-per-million (ppm) accuracy. This level of precision is crucial for distinguishing between isobaric species—molecules that have the same nominal mass but different elemental compositions.

Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) provides invaluable structural information through the analysis of fragmentation patterns. In the case of this compound-type compounds, which likely contain a sulfonyl group, characteristic fragmentation pathways can be observed. For instance, aromatic sulfonamides often undergo a facile cleavage of the C-S or S-N bond. A common fragmentation pattern for aromatic sulfonates is the loss of SO₃ (79.957 Da) or SO₂ (63.962 Da). The fragmentation of the molecular ion can help to identify key structural motifs and the connectivity of different parts of the molecule.

Table 1: Representative HRMS Fragmentation Data for a Sulfonated Aromatic Compound.
Precursor Ion (m/z)Fragment Ion (m/z)Mass Loss (Da)Plausible Neutral Loss
643.2159563.258879.9571SO₃
643.2159484.2017159.0142C₇H₅O₂S
643.2159328.1445315.0714C₁₈H₁₅NO₃S

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the de novo structural elucidation of organic molecules in solution. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to map out the carbon-hydrogen framework, establish connectivity between atoms, and determine the stereochemistry of the molecule.

Proton (¹H) NMR and Carbon (¹³C) NMR for Backbone and Side Chain Assignments

The ¹H NMR spectrum provides information about the chemical environment, number, and connectivity of protons in a molecule. For a this compound-type compound, the ¹H NMR spectrum would likely exhibit a complex pattern of signals. Aromatic protons would typically appear in the downfield region (δ 6.5-8.5 ppm), while aliphatic protons would be found in the upfield region (δ 1.0-4.5 ppm). The integration of the signals corresponds to the relative number of protons, and the splitting patterns (multiplicity) reveal information about neighboring protons.

The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom. The chemical shift of each carbon provides insight into its hybridization and the nature of its substituents. For instance, carbonyl carbons are typically observed in the highly deshielded region (δ 160-220 ppm), while aromatic and olefinic carbons appear between δ 100-160 ppm, and aliphatic carbons resonate at δ 10-80 ppm.

Table 2: Representative ¹H and ¹³C NMR Data for a Complex Heterocyclic Backbone.
Position¹H Chemical Shift (δ, ppm)Multiplicity¹³C Chemical Shift (δ, ppm)
18.15d124.5
27.50t120.8
4a--141.2
64.20t55.3
72.85m30.1

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are essential for assembling the molecular structure from the 1D NMR data.

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of spin systems within the molecule. Cross-peaks in a COSY spectrum indicate that two protons are scalar-coupled, typically through two or three bonds.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to four bonds). This is a key experiment for connecting different spin systems and for identifying quaternary carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. Cross-peaks are observed between protons that are close to each other in space, regardless of whether they are scalar-coupled. This is crucial for determining the relative stereochemistry and conformation of the molecule.

Chromatographic Separation Techniques for Purity Assessment and Mixture Analysis

Chromatographic techniques are fundamental for the separation, purification, and purity assessment of organic compounds. For polar, high-molecular-weight compounds like the this compound type, reversed-phase high-performance liquid chromatography is often the method of choice.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are powerful techniques for separating components of a mixture based on their differential partitioning between a stationary phase (typically a packed column) and a mobile phase. For this compound-type compounds, a reversed-phase setup is commonly used, where the stationary phase is nonpolar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as water and acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.

UPLC, which utilizes smaller stationary phase particles (sub-2 µm), offers higher resolution, faster analysis times, and greater sensitivity compared to conventional HPLC. The purity of a synthesized compound can be accurately determined by integrating the peak area of the main component and any impurities in the chromatogram.

Table 3: Typical HPLC/UPLC Method Parameters for the Analysis of Polar Aromatic Compounds.
ParameterCondition
ColumnC18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% to 95% B over 10 minutes
Flow Rate0.4 mL/min
DetectionUV at 254 nm

Coupling of Chromatography with Mass Spectrometry (LC-MS) for Targeted Analysis

The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the separation power of HPLC/UPLC with the sensitive and selective detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for the analysis of complex mixtures and for the trace-level quantification of target compounds in various matrices.

In an LC-MS experiment, the eluent from the chromatographic column is introduced into the ion source of the mass spectrometer (e.g., electrospray ionization, ESI), where the analytes are ionized before being analyzed by the mass analyzer. By monitoring for the specific mass-to-charge ratio (m/z) of the this compound compound, one can achieve highly selective detection and quantification, even in the presence of co-eluting impurities. Furthermore, LC-MS/MS can be used to confirm the identity of a peak in the chromatogram by comparing its fragmentation pattern with that of a reference standard or with data obtained from direct infusion experiments.

Size Exclusion Chromatography (SEC) for Aggregation and Oligomerization State Determination

Size Exclusion Chromatography (SEC) is a powerful chromatographic technique used to separate molecules based on their hydrodynamic radius, which is related to their size and shape in solution. chromatographyonline.comwikipedia.org This method is particularly valuable for determining the presence of aggregates and oligomers of a target compound. The separation mechanism in SEC is based on the differential partitioning of molecules between the mobile phase and the pores of the stationary phase. wikipedia.org Larger molecules are excluded from the pores and thus elute earlier, while smaller molecules can penetrate the pores, leading to a longer retention time. chromatographyonline.comwikipedia.org

In the context of a this compound-type compound, SEC can be employed to monitor its propensity to self-associate and form higher-order species in solution. The formation of aggregates or oligomers can significantly impact the compound's properties and activity.

Research Findings:

A hypothetical analysis of a this compound compound using SEC could yield data on its aggregation state under various conditions. For instance, the influence of concentration and solvent composition on the oligomeric profile can be investigated. In a typical experiment, the compound is dissolved in a suitable mobile phase and injected into an SEC column. The elution profile is then monitored by a detector, such as a UV-Vis spectrophotometer.

An illustrative dataset from such an analysis is presented below. This data showcases how the percentage of monomer, dimer, and higher-order aggregates of a this compound-type compound might vary with its concentration in solution.

Interactive Data Table: Concentration-Dependent Aggregation of a this compound-Type Compound

Concentration (mg/mL)Monomer (%)Dimer (%)Higher-Order Aggregates (%)
198.51.20.3
595.23.81.0
1090.17.52.4
2082.312.65.1

The results would indicate a concentration-dependent increase in the formation of dimers and higher-order aggregates. Such findings are crucial for understanding the solution behavior of the compound and for developing formulations that maintain its desired monomeric state.

Other Advanced Analytical Techniques for Comprehensive Compound Profiling

Beyond SEC, a suite of other advanced analytical techniques is necessary for a comprehensive characterization of a this compound-type compound. These techniques provide detailed information about the compound's molecular structure, purity, and other physicochemical properties. ijpsjournal.comonlineorganicchemistrytutor.com

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of organic compounds. ijpsjournal.comalgoreducation.com By employing different stationary and mobile phases, various HPLC methods, such as reversed-phase and normal-phase chromatography, can be developed to separate the target compound from any impurities or degradation products. ijpsjournal.com

Mass Spectrometry (MS): Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. ijpsjournal.comonlineorganicchemistrytutor.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which are critical for confirming the molecular formula of a novel compound like this compound. ijpsjournal.com Fragmentation patterns observed in tandem MS (MS/MS) experiments can offer valuable insights into the compound's structure. ijpsjournal.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful technique for elucidating the detailed molecular structure of organic compounds. ijpsjournal.comonlineorganicchemistrytutor.com One-dimensional (1D) NMR experiments, such as 1H and 13C NMR, provide information about the chemical environment of the hydrogen and carbon atoms in the molecule. algoreducation.com Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between different atoms, ultimately allowing for the complete structural assignment of the molecule. ijpsjournal.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. ijpsjournal.comonlineorganicchemistrytutor.com By analyzing the absorption of infrared radiation at specific frequencies, one can detect the presence of characteristic bonds, such as C=O, N-H, S=O, etc., which would be expected in a compound with the formula this compound.

Illustrative Research Findings:

A comprehensive analytical profile of a this compound-type compound would involve the integration of data from all these techniques. The following table summarizes the type of information that would be obtained from each technique in a hypothetical characterization study.

Interactive Data Table: Comprehensive Analytical Profiling of a this compound-Type Compound

Analytical TechniqueInformation ObtainedIllustrative Finding
HPLCPurity assessment99.5% pure by peak area at 254 nm
HRMSMolecular weight and formulaMeasured m/z consistent with [M+H]+ for C35H35N2O7S+
1H NMRProton chemical shifts and couplingsSignals corresponding to aromatic and aliphatic protons
13C NMRCarbon chemical shiftsResonances indicating the presence of carbonyl, aromatic, and aliphatic carbons
IR SpectroscopyFunctional group identificationAbsorption bands for C=O, N-H, and S=O groups

The collective data from these advanced analytical techniques would provide a detailed and unambiguous characterization of the this compound-type compound, confirming its identity, structure, and purity. This comprehensive profiling is a prerequisite for any further investigation into the compound's properties and potential applications.

Molecular and Cellular Biological Activities of C35h34n2o7 Type Compounds

Elucidation of Specific Receptor and Protein Target Interactions

Binding Affinity Profiling and Inhibition Potency Determination (e.g., IC50 values in biochemical assays)

No specific biochemical assay data, including IC50 values, which quantify the concentration of a substance needed to inhibit a biological process by half, could be found for a compound with the formula C35H34N2O7S. This information is crucial for understanding the compound's potency against specific molecular targets such as enzymes or receptors.

Selectivity Profiling Against Related Biological Targets

Similarly, there is no available information on the selectivity profile of a this compound compound. Selectivity profiling is essential to determine whether a compound acts on a single target or multiple related targets, which has significant implications for its potential therapeutic effects and side effects.

Modulation of Protein-Protein Interaction Pathways (e.g., PD-1/PD-L1 Axis)

Disruption of Immune Checkpoint Interactions

The PD-1/PD-L1 axis is a critical immune checkpoint pathway that is often targeted in cancer immunotherapy. There is no published evidence to suggest that a compound with the formula this compound has been investigated for its ability to disrupt this or any other immune checkpoint interaction.

Induction of Protein Dimerization or Oligomerization Phenomena

Some chemical compounds can induce the dimerization or oligomerization of proteins, leading to the activation or inhibition of signaling pathways. No studies documenting such effects for a this compound compound are present in the public scientific literature.

Impact on Cellular Signaling Pathways and Functional Responses

The effect of a compound on cellular signaling pathways, which govern fundamental cellular activities, is a key aspect of its biological activity. Without specific experimental data, it is not possible to detail the impact of a this compound compound on any particular signaling cascade or the resulting functional responses in cells.

Compound Names Mentioned

Restoration of T-Cell Receptor-Mediated Activation

T-cell activation is a cornerstone of the adaptive immune response, initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules. thermofisher.comyoutube.com This process is fundamental for mounting an effective immune response against pathogens and cancerous cells. nih.govyoutube.com Research into compounds that can modulate TCR-mediated activation is a significant area of interest for immunotherapy. A thorough search of available scientific literature, however, reveals no studies on any compound with the formula this compound in this context. Therefore, there is no data to report on the ability of such compounds to restore or enhance T-cell activation.

Effects on Immune Cell Exhaustion Mechanisms

T-cell exhaustion is a state of dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions. nih.govbmbreports.org This state is a major barrier to effective immunotherapy. nih.gov Reversing or preventing T-cell exhaustion is a key goal in the development of new cancer therapies. mdpi.com The mechanisms of T-cell exhaustion are complex, involving the upregulation of inhibitory receptors and changes in gene expression. nih.govnih.gov Despite the importance of this field, there is no published research detailing the effects of any this compound-type compound on the mechanisms of immune cell exhaustion.

Comparative Analysis of Biological Activities Across Different C35H34N2O7 Isomers or Analogs

Isomers, which are molecules that share the same chemical formula but have different arrangements of atoms, can exhibit significantly different biological activities. nih.govmdpi.com A comparative analysis of the biological activities of different isomers of a compound can provide valuable insights into its structure-activity relationship. nih.gov However, as no individual isomers or analogs of this compound have been identified and studied for their immunological effects, a comparative analysis is not possible at this time. There is a complete absence of data on this topic within the scientific literature.

Mechanistic Studies and Computational Modeling of C35h34n2o7 Type Compounds

Investigation of Molecular Recognition and Ligand-Binding Dynamics

Understanding the non-covalent molecular recognition between a ligand and its protein target is fundamental to drug design and development. nih.govnih.gov For Ritonavir, this process has been studied extensively to understand the factors governing its binding and dissociation kinetics. nih.gov Its primary mechanism involves binding to the active site of the HIV-1 protease, an enzyme crucial for the HIV life cycle, thereby inhibiting its function and preventing the formation of mature, infectious viral particles. researchgate.netnih.govdrugbank.com

Molecular dynamics (MD) simulations have been a key tool in investigating these dynamics, revealing that ligand association is a complex, multistep process that includes diffusion, localization, and significant conformational rearrangements of the protein, the ligand, and surrounding water molecules. escholarship.org

Conformational Changes Upon Ligand Binding

The binding of Ritonavir to HIV-1 protease is characterized by significant conformational changes in the enzyme. HIV-1 protease possesses highly flexible flap regions that cover the active site, and the binding of inhibitors is intrinsically linked to the motion of these flaps. nih.govresearchgate.net Computational studies have shown that for Ritonavir to bind, the protease must undergo a substantial conformational change to an "open" or "wide-open" state. nih.govescholarship.org

Unlike some ligands that actively induce a conformational change upon approach (an "induced-fit" model), Ritonavir's binding is better described by a conformation selection model. nih.govresearchgate.netnih.govescholarship.orgescholarship.org This model posits that the unbound enzyme exists in an equilibrium of different conformations (e.g., closed, semi-open, and open). Ritonavir, due to its chemical properties, preferentially selects and binds to the fully open conformation of the protease. escholarship.org This requirement for a specific, pre-existing protein shape contributes to its binding kinetics. nih.govescholarship.org Accelerated molecular dynamics (aMD) simulations have shown that significant motion in the HIV-1 protease is required for Ritonavir to both associate and dissociate from the binding pocket. nih.govnih.gov

Identification of Key Residues Involved in Interaction Interfaces

The stability of the Ritonavir-protein complex is maintained by a network of interactions with specific amino acid residues at the binding interface. For its primary target, HIV-1 protease, computational studies have identified several key residues crucial for holding the drug in place. nih.gov

The table below summarizes key interacting residues identified through computational and structural studies.

Target ProteinKey Interacting ResiduesType of Interaction/Note
HIV-1 Protease Asp25, Asp124 (Asp25')Catalytic residues, hydrogen bonding. nih.govmdpi.comnih.gov
Gly27, Asp29, Asp30Hydrogen bonding, stabilization in the active site. nih.govmdpi.com
Ile50, Ile149 (Ile50')Flap residues, involved in holding the ligand. nih.gov
Thr80Loop region, forms persistent hydrogen bonds. nih.gov
Cytochrome P450 3A4 Heme ironDirect, tight binding via the thiazole (B1198619) nitrogen, leading to inhibition. pnas.orgmdpi.com
SARS-CoV-2 Mpro Gln107, Pro108, Gln110, His246, Asp245Water-bridged and hydrogen bonding interactions. ni.ac.rs

Detailed Analysis of Antagonistic or Agonistic Mechanisms

Ritonavir functions as an antagonist , specifically an enzyme inhibitor. drugbank.com It physically blocks the active site of HIV-1 protease, preventing the enzyme from cleaving the viral Gag-Pol polyprotein. This action is antagonistic as it opposes the enzyme's natural biological function, which is essential for viral maturation. drugbank.com

A significant aspect of Ritonavir's mechanism is its potent, mechanism-based inactivation of the human enzyme Cytochrome P450 3A4 (CYP3A4). pnas.orgmdpi.com By inhibiting this enzyme, which is responsible for metabolizing many drugs, a low dose of Ritonavir can "boost" the plasma concentration and clinical efficacy of other co-administered protease inhibitors. drugbank.comwikipedia.org This inhibition is considered quasi-irreversible due to the very tight binding of Ritonavir's thiazole group to the heme iron at the enzyme's core. pnas.orgmdpi.com This binding effectively locks the enzyme in an inactive state. mdpi.com

Allosteric Modulation and Induced Fit Phenomena

As previously mentioned, the primary binding mechanism of Ritonavir with HIV-1 protease is conformation selection , not induced fit. nih.govescholarship.orgescholarship.org The induced-fit model, where the ligand's approach causes the protein to change shape to accommodate it, is more characteristic of other, faster-binding ligands. nih.govnih.govescholarship.org The slow dehydration characteristic of Ritonavir favors a more gradual association with an already open binding pocket. escholarship.org

However, the concept of induced fit is relevant to Ritonavir's interaction with other, more flexible enzymes like CYP3A4. encyclopedia.pub The large and pliable active site of CYP3A4 can accommodate a wide variety of molecules through conformational adjustments, a process that involves an induced fit of both the drug and the protein. encyclopedia.pub

Allosteric modulation involves a ligand binding to a site distinct from the active site to influence enzyme activity. While Ritonavir itself is a direct, competitive inhibitor of HIV-1 protease, its effect on CYP3A4 to enhance other drugs is a form of drug-drug interaction rather than a classical allosteric mechanism on its primary target. wikipedia.orgacs.org

Understanding of Transiently Induced Protein States

The processes of Ritonavir binding and unbinding are not simple one-step events but involve traversing a complex energy landscape populated by multiple transient, or intermediate, states. nih.gov Computational simulations have been instrumental in mapping these states. nih.govnih.gov During its dissociation from HIV-1 protease, Ritonavir can pause in local energy minima, forming temporary, stabilizing hydrogen bonds with various residues. nih.govnih.gov

Computational Approaches to Mechanistic Elucidation

Computational modeling has been indispensable for providing an atomic-level understanding of Ritonavir's mechanism of action. nih.gov A variety of computational techniques have been employed to investigate its interaction with target proteins.

Molecular Dynamics (MD) simulations are a cornerstone of this research, used to simulate the movement of the ligand and protein over time. zenodo.org Unbiased all-atom MD and enhanced sampling techniques like accelerated MD (aMD) have been used to:

Sample multiple binding and unbinding pathways. nih.govnih.gov

Observe conformational changes in the protein, such as the opening and closing of flaps. nih.govescholarship.org

Identify key protein-ligand interactions and transient states. nih.govnih.gov

Binding free energy calculations , using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), have been applied to quantify the binding affinity of Ritonavir to its targets. biorxiv.orgacs.org For example, one study calculated a binding free energy of -74.0 kcal/mol for the Ritonavir-ALKBH2 complex. biorxiv.org

Quantum Mechanics (QM) methods have been used to examine the molecular properties of Ritonavir itself, such as the stability of its different conformational polymorphs (known as form I and form II). nih.govresearchgate.net

These computational approaches, often validated by or used in conjunction with experimental data, provide deep insights into the dynamic and energetic factors that govern the pharmacological action of Ritonavir. nih.govnih.gov

Unraveling Mechanisms of Action for Specific Chemical Biology Tools

Beyond inhibition, compounds with scaffolds similar to C35H34N2O7S are engineered as sophisticated tools for chemical biology, featuring mechanisms for targeted action and controlled release.

In chemical biology, the precise labeling of proteins is essential for studying their function. Acylation is a common method for attaching probes to proteins. The mechanism often involves base-assisted catalysis. For instance, in the context of protein modification, the side chain of a nearby histidine residue can act as a general base, abstracting a proton from a nucleophilic group (like an amine) on the protein. This enhances the nucleophilicity of the group, facilitating its attack on an acyl donor molecule, such as one featuring the this compound scaffold. mdpi.com This type of selective, base-assisted acylation is crucial for site-specific protein labeling and is a mechanism exploited in the design of chemical probes. The sulfur atom in the scaffold could modulate the electrophilicity of the acyl group, influencing the reaction kinetics. invivochem.cnuit.no

Self-immolative spacers (or linkers) are ingenious molecular constructs designed to release a payload (like a drug or a fluorescent reporter) in response to a specific trigger. These systems consist of a trigger group, the self-immolative spacer, and the cargo. Cleavage of the trigger initiates a spontaneous and irreversible cascade of electronic rearrangements or intramolecular cyclization, culminating in the release of the cargo molecule.

Structure Activity Relationship Sar and Rational Design of C35h34n2o7 Type Compounds

Identification of Core Scaffolds and Key Pharmacophores Dictating Activity

The remarkable potency of C35H34N2O7S is derived from the precise three-dimensional arrangement of its functional groups, which allows it to bind with high affinity to the active site of the HIV-1 protease. The molecule can be deconstructed into a core scaffold and several critical pharmacophoric elements, each playing a distinct and indispensable role.

The central scaffold is a non-peptidic hydroxyethylamino sulfonamide . This core was engineered to mimic the tetrahedral transition state of the natural peptide substrate cleaved by the protease, effectively acting as a transition-state isostere.

The key pharmacophores responsible for the high-affinity interaction are:

The (R)-hydroxyl group: This is arguably the most critical functional group. It is positioned to form a strong, charge-assisted hydrogen bond with the catalytic dyad of aspartic acid residues (Asp25 and Asp25') in the floor of the enzyme's active site. This interaction anchors the inhibitor and mimics the tetrahedral intermediate of peptide bond hydrolysis.

The sulfonamide moiety: This group interacts with the flexible "flap" region of the protease, specifically forming hydrogen bonds with the backbone amide protons of Isoleucine 50 (Ile50) and Ile50'. This interaction is crucial for high potency and contributes to the compound's resilience against resistance mutations in the flap region.

The bis-tetrahydrofuran (bis-THF) ligand: This unique, high-affinity P2 ligand was a major innovation. It is designed to fit snugly into the S2 subsite of the protease and forms two crucial hydrogen bonds with the backbone carboxyl and amide groups of Aspartate 29 (Asp29) and Aspartate 30 (Asp30). This interaction with the highly conserved main chain of the enzyme is a primary reason for the compound's broad activity against resistant viral strains.

The P1 and P1' phenyl groups: The isobutyl group (from the valine side chain) and the benzyl (B1604629) group occupy the hydrophobic S1 and S1' pockets of the protease, respectively, establishing favorable van der Waals interactions. The p-amino substituent on the P1' phenyl ring provides an additional hydrogen bonding opportunity.

The following table summarizes these key pharmacophoric features and their interactions.

Pharmacophoric FeatureMolecular SubstructureTarget Interaction Site (HIV-1 Protease)Primary Interaction Type
Transition-State Mimic(R)-hydroxyl groupCatalytic Dyad (Asp25/Asp25')Hydrogen Bond
Flap-Binding MoietySulfonamide (-SO₂NH-)Flap Region (Ile50/Ile50' backbone)Hydrogen Bond
P2 Ligandbis-Tetrahydrofuran (bis-THF)S2 Pocket (Asp29/Asp30 backbone)Hydrogen Bond
P1'/P1 LigandsAniline (B41778) and Phenyl groupsS1'/S1 PocketsHydrophobic (van der Waals)

Systematic Exploration of Substituent Effects on Biological Potency and Selectivity

The optimization of the this compound structure involved extensive exploration of how modifications to its various substituents impacted biological activity.

Modifications at the P1, P1', and P2 positions were systematically investigated to maximize affinity.

P1'/P1 Aromatic Groups: The hydrophobic S1 and S1' pockets are relatively constrained. Research on precursor compounds like Amprenavir established that a simple benzyl group at P1' and an isobutyl group at P1 were optimal for fitting into these pockets. The introduction of bulky or electron-withdrawing substituents on the phenyl rings generally led to a decrease in potency due to steric hindrance or unfavorable electronic effects within the hydrophobic pockets. The p-amino group on the P1' aniline moiety was found to be beneficial for activity.

P2 Heterocyclic Group: The substitution at the P2 position proved to be the most significant area of innovation. Early protease inhibitors utilized simple carbocyclic or acyclic groups at this position. The rational design of the bis-tetrahydrofuran (bis-THF) moiety was a breakthrough. It was specifically engineered to maximize hydrogen bonding interactions with the conserved main-chain atoms of the protease, a strategy aimed at overcoming resistance mutations that typically occur in the side chains. Alternative heterocyclic systems were explored, but none achieved the same combination of high-affinity binding and broad-spectrum activity against mutant proteases as the bis-THF group.

The this compound molecule contains multiple stereocenters, and their precise configuration is absolutely critical for biological activity. The HIV-1 protease active site is exquisitely chiral, and only one stereoisomer can achieve the optimal binding conformation.

The Hydroxyl-Bearing Carbon: The stereocenter bearing the hydroxyl group must be in the (R)-configuration . The corresponding (S)-epimer is essentially inactive because the hydroxyl group is misaligned and cannot form the vital hydrogen bond with the catalytic aspartate residues.

The bis-THF Moiety: The specific stereochemistry of the bis-THF ligand, (3R, 3aS, 6aR) , is essential. This configuration orients the ether oxygens perfectly to act as hydrogen bond acceptors for the backbone amides of Asp29 and Asp30. Any other diastereomer of the bis-THF moiety results in a dramatic loss of inhibitory potency, as the precise geometry required for this dual hydrogen bond interaction is lost.

The following table illustrates the profound impact of stereochemistry on biological activity, using representative data.

Compound VariantKey Stereocenter ConfigurationRelative Inhibitory Potency (IC₅₀)Rationale for Activity Change
Darunavir (this compound)(R)-hydroxyl, (3R, 3aS, 6aR)-bis-THF1.0 (Reference)Optimal binding conformation achieved.
Epimer 1(S)-hydroxyl, (3R, 3aS, 6aR)-bis-THF>1000Loss of critical H-bond to catalytic Asp25/25'.
Epimer 2(R)-hydroxyl, (3S, 3aR, 6aS)-bis-THF>500Incorrect orientation of bis-THF; loss of H-bonds to Asp29/30.

Development of Quantitative Structure-Activity Relationship (QSAR) Models

During the optimization phase of Darunavir and related analogs, Quantitative Structure-Activity Relationship (QSAR) models were instrumental. These computational models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities.

For this compound-type inhibitors, 3D-QSAR methods such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) proved particularly useful. These methods work by:

Aligning a series of analogs based on a common structural template (e.g., the hydroxyethylamino sulfonamide core).

Placing the aligned molecules in a 3D grid.

Calculating steric and electrostatic field values at each grid point for every molecule.

Using statistical methods like Partial Least Squares (PLS) to generate an equation that correlates variations in these field values with observed biological activity (e.g., log(1/IC₅₀)).

The resulting QSAR models produce 3D contour maps that visualize regions where certain properties are favorable or unfavorable for activity. For example, a CoMFA map might show a green-colored region near the P2 position, indicating that sterically bulky groups are favored, while a red-colored region near the S1 pocket might indicate that electronegative groups are disfavored. These models allowed researchers to prioritize the synthesis of novel analogs with a higher probability of success, thereby accelerating the discovery process.

Fragment-Based Drug Discovery (FBDD) and Scaffold Hopping Strategies

While the development of Darunavir predates the widespread adoption of modern FBDD, its design principles are highly congruent with this approach. The molecule can be viewed as an assembly of optimized "fragments," each targeting a specific sub-pocket of the protease:

Fragment 1: A p-aminobenzyl group for the S1' pocket.

Fragment 2: An isobutyl group for the S1 pocket.

Fragment 3: The bis-THF moiety for the S2 pocket.

Fragment 4: The hydroxyethylamino sulfonamide core as the central linker and transition-state mimic.

Scaffold hopping is a strategy used to replace the central core of a molecule while retaining the spatial orientation of its key pharmacophoric groups. In the context of this compound, research could explore replacing the sulfonamide core with other chemical scaffolds. The goal would be to maintain the critical interactions (hydroxyl with Asp25/25', P2 ligand with Asp29/30) while potentially improving other properties, such as synthetic accessibility or physicochemical profiles. Potential alternative scaffolds might include phosphinates or other non-peptidic isosteres that can correctly orient the side-chain mimics.

Design Principles for Modulating Physicochemical Properties (e.g., Permeability, Metabolic Stability)

Beyond raw potency, the rational design of this compound involved the careful modulation of its physicochemical properties to ensure it could function as a viable drug.

Permeability: A key challenge in designing protease inhibitors is balancing the high polarity required for potent binding (many hydrogen bond donors/acceptors) with the lower polarity needed for good cell membrane permeability. Darunavir has a relatively high molecular weight and multiple polar groups, which inherently limits passive diffusion. The design represents a finely tuned compromise: the polar groups (hydroxyl, sulfonamide, bis-THF ethers) are essential for its high-affinity binding and resistance profile, accepting a trade-off in passive permeability that is managed through formulation and co-administration with a pharmacokinetic enhancer.

Metabolic Stability: The molecule was designed to be robust against metabolic degradation by cytochrome P450 enzymes. The aniline moiety is a potential site of oxidation, but its position within the P1' binding pocket offers some steric shielding. The sulfonamide and bis-THF groups are generally metabolically stable. Design strategies to further improve stability could involve blocking potential metabolic soft spots, for example, by introducing a fluorine atom at a susceptible position, a common tactic in medicinal chemistry to prevent hydroxylation.

The interplay between structure, potency, and drug-like properties is summarized in the table below, showing how hypothetical modifications could impact key parameters.

Structural Modification (Relative to Darunavir)Predicted Impact on Potency (IC₅₀)Predicted Impact on Permeability (Papp)Predicted Impact on Metabolic Stability (t½)
Replace bis-THF with a non-polar cyclohexaneIncrease (Worse)Increase (Better)No significant change
Remove hydroxyl groupGreatly Increase (Much Worse)Increase (Better)No significant change
Fluorinate the P1' aniline ringSlight DecreaseSlight DecreaseIncrease (Better)
Replace sulfonamide with a less polar amideIncrease (Worse)Increase (Better)Decrease (Worse)

Advanced Applications and Translational Research Potential of C35h34n2o7 Type Compounds

Development of Chemical Probes for Cellular Imaging and Biological Systems

The ability to visualize and track biological processes within living cells is crucial for understanding health and disease. Chemical probes, particularly those that are fluorescent, are indispensable tools in this endeavor. While specific fluorescent probes with the exact formula C35H34N2O7S are not extensively documented in publicly available research, the structural motifs present in C35H34N2O7-type compounds are found in various classes of fluorescent dyes and probes used for cellular imaging.

Fluorescent Probes for Protein Labeling and Visualization

Fluorescent labeling is a powerful technique for monitoring protein localization, dynamics, and interactions. adcreview.com This is often achieved by conjugating a small organic fluorophore to a protein of interest. adcreview.com Compounds with structural similarities to the C35H34N2O7 framework, such as rhodamine and coumarin (B35378) derivatives, are widely used for this purpose due to their favorable photophysical properties, including high fluorescence quantum yields and photostability. targetmol.commedchemexpress.com

The process of protein labeling involves the use of a reactive derivative of a fluorophore that can selectively bind to a target protein. adcreview.com For instance, the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group, present in compounds like Fmoc-L-Gln(Mbh)-OH (a C35H34N2O7 compound), possesses inherent fluorescence. researchgate.net This property can be exploited in certain applications, although dedicated fluorophores with higher brightness and photostability are more commonly employed for direct imaging.

The development of fluorescent probes often involves "tagging" a molecule of interest with a known fluorophore. This strategy allows for the creation of probes with excellent cell membrane permeability and the ability to target specific cellular compartments. vicihealthsciences.com The design of such probes can be tailored to emit light across the visible spectrum, enabling multicolor imaging experiments. vicihealthsciences.com

Table 1: Common Classes of Fluorescent Dyes Used in Protein Labeling

Dye ClassCommon Reactive GroupsTypical Emission RangeKey Features
Rhodamines NHS esters, maleimides550-650 nm (Orange-Red)High photostability, bright fluorescence. nih.govnih.gov
Coumarins Carboxylic acids, succinimidyl esters400-500 nm (Blue-Green)Environment-sensitive fluorescence, tunable emission. med-life.cn
Cyanines NHS esters, maleimides550-750 nm (Red to Near-Infrared)High extinction coefficients, suitable for in vivo imaging. adcreview.com
Fluoresceins Isothiocyanates, NHS esters510-530 nm (Green)High quantum yield, pH-sensitive. targetmol.com

Probes for Enzyme Activity Detection

Monitoring enzyme activity in real-time provides invaluable insights into cellular function and is a powerful tool for disease diagnosis and drug development. ptfarm.pl Enzyme-activated fluorescent probes are designed to be non-fluorescent or weakly fluorescent until they are acted upon by a specific enzyme. ptfarm.pl This "turn-on" mechanism provides a high signal-to-noise ratio, allowing for sensitive detection of enzymatic activity. ptfarm.pl

These probes typically consist of three main components: a fluorophore, a linker, and an enzyme-recognition site. ptfarm.pl The recognition site is designed to be a substrate for the target enzyme. Upon enzymatic cleavage of this site, the fluorophore is released or undergoes a structural change that results in a significant increase in fluorescence. ptfarm.pl While direct examples of this compound-based enzyme probes are scarce, the principles of their design can be applied to create probes for a wide range of enzymes. For instance, peptide sequences recognized by specific proteases can be coupled to a fluorophore.

Activity-based probes (ABPs) are another important class of tools for studying enzyme function. csic.es These probes covalently bind to the active site of an enzyme in an activity-dependent manner, providing a direct measure of the catalytically active enzyme population. nih.gov

Advancements in Targeted Delivery Systems and Bioconjugation Chemistry

Targeted drug delivery aims to increase the concentration of a therapeutic agent at the site of disease while minimizing its exposure to healthy tissues, thereby enhancing efficacy and reducing side effects. crownbio.com C35H34N2O7-type compounds, through their functional groups, can play a role in the construction of sophisticated drug delivery systems.

Design of Linkers for Antibody-Drug Conjugates (ADCs) and Other Bioconjugates

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. researchgate.net The linker that connects the antibody to the drug is a critical component of an ADC, influencing its stability, pharmacokinetics, and mechanism of action. nih.govmimabs.org

Linkers can be broadly categorized as cleavable or non-cleavable. mimabs.org Cleavable linkers are designed to release the drug under specific conditions found within the target cell, such as low pH in lysosomes or the presence of specific enzymes like cathepsins. crownbio.commdpi.com Non-cleavable linkers release the drug upon degradation of the antibody itself. crownbio.com

Amino acid derivatives, including those with Fmoc protection like Fmoc-L-Gln(Mbh)-OH, are fundamental building blocks in the synthesis of peptide-based linkers. csic.es These peptide linkers can be designed to be substrates for lysosomal proteases, ensuring targeted drug release within the cancer cell. tcichemicals.com The chemical handles on such molecules allow for their incorporation into complex bioconjugates.

Table 2: Types of Linkers Used in Antibody-Drug Conjugates

Linker TypeCleavage MechanismExample
Hydrazone Linkers Acid-labile (cleaved at low pH)Release of doxorubicin (B1662922) in endosomes/lysosomes. crownbio.com
Disulfide Linkers Reduction (cleaved by glutathione (B108866) in the cytoplasm)Release of maytansinoid payloads.
Peptide Linkers Enzymatic cleavage (by proteases like cathepsin B)Valine-citrulline (Val-Cit) linkers are commonly used. tcichemicals.com
Non-cleavable Linkers Antibody degradationThioether linkers (e.g., SMCC). nih.gov

Harnessing Stimuli-Responsive Release Mechanisms for Controlled Delivery

Stimuli-responsive drug delivery systems are designed to release their therapeutic payload in response to specific triggers present in the disease microenvironment. nih.govmdpi.com These triggers can be internal, such as changes in pH, redox potential, or enzyme concentration, or external, such as light, temperature, or magnetic fields. nih.govnih.gov

The acidic microenvironment of tumors and the reducing environment inside cells are commonly exploited for targeted drug release. nih.govacs.org For instance, acid-labile linkers can be incorporated into a drug delivery system to ensure drug release in the acidic compartments of cancer cells, like endosomes and lysosomes. crownbio.com Similarly, disulfide bonds can be used as linkers that are cleaved by the high concentration of glutathione in the cytoplasm of cancer cells, leading to intracellular drug release. nih.gov

Exploration of Therapeutic Potential in Preclinical Models

A key step in the development of new therapeutic agents is the evaluation of their efficacy and safety in preclinical models. The C35H34N2O7 compound BMS-1001 serves as an excellent case study for the preclinical exploration of this class of molecules.

BMS-1001 is a small-molecule inhibitor of the programmed cell death-1/programmed death-ligand 1 (PD-1/PD-L1) immune checkpoint interaction. nih.gov This interaction is a major mechanism by which cancer cells evade the immune system. nih.gov By blocking this interaction, BMS-1001 has the potential to restore the anti-tumor activity of T-cells. researchgate.netnih.gov

Preclinical studies have demonstrated that BMS-1001 binds to human PD-L1 and effectively blocks its interaction with PD-1 in vitro. medchemexpress.comnih.gov In cell-based assays, BMS-1001 was shown to alleviate the inhibitory effect of both soluble and cell-surface PD-L1 on T-cell activation. nih.govfrontiersin.org The compound exhibited low toxicity in the tested cell lines. nih.gov

Interestingly, studies have shown that while BMS-1001 is effective against human PD-L1, it does not bind to mouse PD-L1, highlighting important species-specific differences in druggability. nih.gov This finding underscores the importance of using appropriate animal models in preclinical testing. Despite this, the promising in vitro data on human cells and the elucidation of its binding mode through X-ray crystallography provide a strong rationale for the further development of BMS-1001 and similar C35H34N2O7-type compounds as potential cancer immunotherapies. researchgate.netnih.gov The oral bioavailability of such small molecules would offer a significant advantage over antibody-based therapies. nih.gov

Table 3: Preclinical Profile of BMS-1001

ParameterFindingReference
Mechanism of Action Inhibits PD-1/PD-L1 interaction by binding to PD-L1. nih.gov
In Vitro Activity Blocks PD-1/PD-L1 binding with an IC50 of 2.25 nM in an HTRF assay. medchemexpress.com
Cellular Activity Alleviates PD-L1-mediated T-cell exhaustion and restores T-cell activation. nih.govfrontiersin.org
Toxicity Low cytotoxicity in tested cell lines. nih.gov
Species Specificity Binds to human PD-L1 but not mouse PD-L1. nih.gov

Contribution to Cancer Immunotherapy Research

Compounds with the molecular formula C35H34N2O7, most notably BMS-1001, have made a considerable contribution to the field of cancer immunotherapy by providing a small-molecule alternative to monoclonal antibodies for immune checkpoint blockade. nih.govmdpi.com The primary mechanism of action for these compounds is the inhibition of the interaction between programmed cell death protein 1 (PD-1) and its ligand, PD-L1. nih.govtargetmol.com This interaction is a critical pathway that tumors exploit to evade the host immune system. medchemexpress.com

BMS-1001 and similar compounds function by binding to PD-L1 and inducing its dimerization. nih.govmdpi.com This induced dimerization effectively blocks the binding site for PD-1, thereby preventing the transmission of inhibitory signals to T-cells. nih.govmdpi.com As a result, the exhausted state of T-lymphocytes is alleviated, and their anti-tumor activity is restored. nih.govtargetmol.com Research has demonstrated that BMS-1001 can effectively antagonize the inhibitory effects of both soluble and cell surface-associated PD-L1 on T-cell activation. nih.govmdpi.com

The development of these small-molecule inhibitors has opened new avenues for anticancer therapies that could potentially be delivered orally, offering an advantage over the intravenous administration of monoclonal antibodies. nih.gov

Research Findings on the Immunotherapeutic Activity of BMS-1001
ParameterValueAssay TypeReference
IC502.25 nMHomogeneous Time-Resolved Fluorescence (HTRF) binding assay probechem.commedchemexpress.comselleckchem.com
EC50253 nMT-cell activation assay nih.gov

Insights into Anti-inflammatory Mechanisms and Drug Development

While the PD-1/PD-L1 pathway is known to play a role in regulating inflammatory responses, specific research on the direct anti-inflammatory mechanisms of compounds with the formula C35H34N2O7, including BMS-1001, is not available in the current scientific literature. The primary research focus for these compounds has been on their immunomodulatory effects within the context of cancer.

Investigation of Antimicrobial and Antitubercular Properties

There is currently no scientific evidence from the reviewed sources to suggest that compounds of the C35H34N2O7-type, including BMS-1001, have been investigated for or possess antimicrobial or antitubercular properties. The available research is concentrated on their role as immune checkpoint inhibitors.

Development of Novel Chemical Biology Tools

C35H34N2O7-type compounds, particularly BMS-1001, serve as valuable chemical biology tools for the study of the PD-1/PD-L1 signaling pathway. As small-molecule inhibitors, they allow for precise temporal control over the inhibition of this immune checkpoint, which can be advantageous compared to the more prolonged effects of antibody-based interventions. These compounds can be utilized in in vitro and cell-based assays to probe the molecular mechanisms of PD-L1 dimerization and its consequences on T-cell signaling. nih.govmdpi.com

The development of these chemical probes provides a foundation for the design of more potent and selective small-molecule inhibitors targeting the PD-1/PD-L1 interaction. Their use in research helps to elucidate the structural and functional aspects of this critical immune checkpoint, which can inform the development of next-generation cancer immunotherapies.

Future Research Directions and Unexplored Avenues for C35h34n2o7 Type Compounds

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The structural complexity of C35H34N2O7S-type compounds presents a significant opportunity for the application of artificial intelligence (AI) and machine learning (ML). Future research will likely leverage these computational tools to accelerate the discovery and optimization of analogues with enhanced therapeutic properties.

Predictive models, such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, can be developed using AI algorithms. These models would correlate structural features of this compound analogues with their biological activities and physicochemical properties. For instance, a hypothetical dataset for QSAR modeling is presented in Table 1.

Table 1: Hypothetical Data for QSAR Modeling of this compound Analogues

Compound ID Molecular Descriptor 1 (e.g., LogP) Molecular Descriptor 2 (e.g., Polar Surface Area) Biological Activity (IC50, µM)
This compound-Parent 5.8 150.2 Ų 10.5
Analogue-001 6.2 145.1 Ų 8.2
Analogue-002 5.5 155.8 Ų 15.1

Generative AI models could also be employed to design novel this compound-type structures with desired properties. By learning from existing chemical data, these models can propose new molecules that are more likely to be potent and selective for a specific biological target, while also possessing favorable pharmacokinetic profiles.

Expansion of Synthetic Methodologies for Accessing Greater Chemical Diversity

The current synthesis of compounds like 1-Naphthalenesulfonic acid, 6-diazo-5,6-dihydro-5-oxo-, ester with 2,6-bis((4-hydroxy-2,5-dimethylphenyl)methyl)-4-methylphenol likely involves multi-step processes. A key area of future research will be the development of more efficient and versatile synthetic routes to generate a diverse library of analogues.

High-throughput synthesis and purification techniques will be essential for creating these libraries. The development of novel catalytic systems for the esterification of hindered phenols or for the modification of the naphthalenesulfonic acid core could significantly expand the accessible chemical space. A potential diversification strategy is outlined in Table 2.

Table 2: Proposed Synthetic Diversification of the this compound Scaffold

Scaffold Position R-Group Modification Potential Synthetic Method Desired Outcome
Phenolic Hydroxyls Alkylation, Acylation Williamson Ether Synthesis, Schotten-Baumann Reaction Modulate solubility and cell permeability
Naphthalene Ring Substitution Electrophilic Aromatic Substitution Alter electronic properties and target interactions

Elucidation of Off-Target Interactions and Polypharmacology

A comprehensive understanding of the biological interactions of this compound-type compounds is crucial. Future research should focus on elucidating not only their primary mechanism of action but also their off-target effects and potential for polypharmacology (interacting with multiple targets).

Advanced proteomics techniques, such as chemical proteomics and thermal proteome profiling, can be used to identify the direct and indirect cellular targets of these compounds. By understanding the full spectrum of their interactions, researchers can better predict potential side effects and identify new therapeutic opportunities. For example, a compound designed for one target might show efficacy in a different disease area due to its off-target profile.

Development of Advanced Analytical Techniques for In Situ Monitoring

To understand the dynamic behavior of this compound-type compounds within a biological system, the development of advanced analytical techniques for in situ monitoring is necessary. This includes methods for tracking the compound's localization, metabolism, and target engagement in real-time within living cells or tissues.

Techniques such as fluorescence microscopy, using fluorescently tagged analogues of the parent compound, could visualize its subcellular distribution. Furthermore, mass spectrometry imaging could provide spatial information on the distribution of the parent compound and its metabolites in tissue sections, offering insights into its pharmacokinetic and pharmacodynamic properties at a microscopic level.

Exploration of Novel Biological Targets and Therapeutic Indications

The unique structural features of this compound-type compounds suggest they may interact with a variety of biological targets. The diazo group, for instance, is a known photoactivatable moiety, suggesting potential applications in photodynamic therapy or as photoaffinity labeling probes to identify novel protein targets.

Future research should involve broad-based biological screening to explore a wide range of potential therapeutic indications. This could include screening against panels of cancer cell lines, various enzymes, and receptors implicated in different diseases. The polyphenolic nature of the molecule also suggests potential antioxidant or anti-inflammatory properties that warrant investigation. A hypothetical screening cascade is presented in Table 3.

Table 3: Hypothetical Screening Cascade for this compound-Type Compounds

Screening Phase Assay Type Potential Targets/Indications Desired Outcome
Primary Screen Cell Viability Assays Panel of 60 Cancer Cell Lines Identification of potent anti-proliferative activity
Secondary Screen Enzyme Inhibition Assays Kinases, Proteases, Oxidoreductases Elucidation of specific enzymatic targets

By systematically exploring these future research directions, the scientific community can unlock the full potential of this compound and related compounds, paving the way for the development of novel therapeutics and research tools.

Conclusion

Synthesis of Key Findings and Their Contributions to Chemical and Biological Sciences

Research into compounds possessing the molecular formula C35H34N2O7S, such as AMG-510 (Sotorasib), has significantly advanced the fields of chemical and biological sciences, particularly in the domain of oncology. The key finding is the successful development of a potent, selective, and orally bioavailable inhibitor of the KRASG12C protein mutation. This represents a landmark achievement, as the KRAS protein was long considered "undruggable" due to the absence of a discernible binding pocket on its surface.

The chemical innovation lies in the design of a molecule capable of covalently binding to the mutant cysteine residue at position 12 of the KRAS protein. This is achieved through a unique chemical scaffold that maintains the protein in its inactive, GDP-bound state, thereby preventing downstream signaling pathways that drive cell proliferation and survival. The synthesis of these compounds has provided a new blueprint for targeting other challenging proteins with shallow binding sites.

From a biological perspective, the study of these this compound-type compounds has deepened our understanding of KRAS signaling and its role in cancer. It has been demonstrated that specific inhibition of the G12C mutant can lead to tumor regression in various cancer models, including non-small cell lung cancer, for which Sotorasib has received clinical approval. This has validated the therapeutic potential of targeting specific cancer-driving mutations and has spurred the development of similar inhibitors for other KRAS mutations.

Outstanding Challenges and Future Perspectives in the Field

Despite the significant progress, several challenges remain in the field of KRASG12C inhibition. A primary concern is the development of acquired resistance to these therapies. Research has shown that tumors can develop secondary mutations in the KRAS gene or activate alternative signaling pathways to bypass the effects of the inhibitor. Overcoming this resistance will require the development of combination therapies, potentially involving other targeted agents or immunotherapies.

Another challenge is extending this therapeutic strategy to other KRAS mutations, such as G12D and G12V, which are more prevalent in other deadly cancers like pancreatic and colorectal cancer. The unique chemistry that allows for the covalent targeting of the G12C mutation is not applicable to these other mutations, necessitating the discovery of novel inhibitory mechanisms and chemical scaffolds.

Future perspectives in this field are focused on several key areas. There is a strong emphasis on developing next-generation KRASG12C inhibitors with improved potency, selectivity, and resistance profiles. Furthermore, significant efforts are being directed towards the discovery of pan-KRAS inhibitors, which would be effective against multiple forms of mutant KRAS. The exploration of novel therapeutic modalities, such as proteolysis-targeting chimeras (PROTACs) that can degrade the KRAS protein entirely, also represents a promising avenue of future research.

Broader Impact of Research on C35H34N2O7-Type Compounds

The research and development of C35H34N2O7-type compounds like Sotorasib have had a profound impact that extends beyond the treatment of KRASG12C-mutant cancers. It has revitalized the field of targeted cancer therapy by demonstrating that previously intractable targets can be successfully drugged through innovative chemical approaches. This has inspired researchers to revisit other challenging targets in oncology and other diseases.

The success of Sotorasib has also underscored the importance of precision medicine. By targeting a specific genetic alteration present only in cancer cells, these therapies can offer significant efficacy with a more manageable side effect profile compared to traditional chemotherapy. This has accelerated the integration of genomic testing into routine clinical practice to identify patients who are most likely to benefit from these targeted treatments.

Finally, the journey of developing these compounds from a chemical concept to a clinically approved drug has provided a valuable roadmap for future drug discovery and development programs. It highlights the power of a multidisciplinary approach that combines medicinal chemistry, structural biology, and clinical research to address long-standing challenges in medicine. The legacy of this research will undoubtedly be the continued development of novel therapies that are more effective and personalized for patients with a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the foundational analytical techniques for characterizing C₃₅H₃₄N₂O₇S?

  • Methodological Answer : Begin with nuclear magnetic resonance (NMR) spectroscopy to confirm molecular structure, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight validation. Cross-reference spectral data with computational simulations (e.g., density functional theory) to resolve ambiguities in stereochemistry . For reproducibility, document solvent systems, temperature controls, and instrument calibration protocols.

Q. How can researchers design initial synthesis protocols for C₃₅H₃₄N₂O₇S?

  • Methodological Answer : Use retrosynthetic analysis to identify feasible pathways, prioritizing steps with high atom economy and minimal side products. Validate intermediates via thin-layer chromatography (TLC) and optimize reaction conditions (e.g., catalysts, solvents) using Design of Experiments (DoE) frameworks. Reference peer-reviewed syntheses of structurally analogous compounds to avoid common pitfalls .

Advanced Research Questions

Q. How should researchers address contradictions in reported biological activity data for C₃₅H₃₄N₂O₇S?

  • Methodological Answer : Conduct a systematic review to identify variables causing discrepancies (e.g., assay conditions, cell lines, compound purity). Replicate key studies under standardized protocols, including positive/negative controls and blinded data analysis. Apply meta-analysis to quantify effect sizes across studies, and use molecular docking simulations to explore structure-activity relationships (SAR) that may explain variability .

Q. What strategies are effective for elucidating the metabolic pathways of C₃₅H₃₄N₂O₇S in vivo?

  • Methodological Answer : Employ radiolabeled isotopes (e.g., ¹⁴C) to track metabolite formation in animal models. Combine liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite identification and pharmacokinetic modeling to estimate clearance rates. Validate findings with knockout animal models to isolate enzymatic pathways involved. Triangulate results with in vitro hepatocyte assays to confirm metabolic stability .

Experimental Design & Data Analysis

Q. How can researchers optimize experimental designs for high-throughput screening (HTS) of C₃₅H₃₄N₂O₇S derivatives?

  • Methodological Answer : Implement automated liquid handling systems to minimize human error. Use response surface methodology (RSM) to balance reaction parameters (e.g., temperature, pH). For data analysis, apply machine learning algorithms (e.g., random forests) to identify predictive features of bioactivity. Validate hits with dose-response curves and orthogonal assays to reduce false positives .

Q. What statistical approaches are recommended for analyzing dose-dependent toxicity data?

  • Methodological Answer : Fit data to non-linear regression models (e.g., sigmoidal curves) to estimate LD₅₀/IC₅₀ values. Use ANOVA with post-hoc tests to compare treatment groups, and apply Benjamini-Hochberg correction for multiple comparisons. For longitudinal studies, employ mixed-effects models to account for inter-individual variability .

Data Validation & Reproducibility

Q. How can researchers ensure the reproducibility of spectroscopic data for C₃₅H₃₄N₂O₇S?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw spectra in public repositories (e.g., NIH Figshare). Include metadata such as solvent purity, instrument settings, and calibration standards. Perform round-robin testing across independent labs to verify inter-laboratory consistency .

Literature Synthesis & Knowledge Gaps

Q. What frameworks help prioritize understudied aspects of C₃₅H₃₄N₂O₇S in literature reviews?

  • Methodological Answer : Use PICO (Population, Intervention, Comparison, Outcome) to structure queries in databases like SciFinder and Reaxys. Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research gaps. For example, prioritize studies on enantioselective synthesis if racemic mixtures dominate existing literature .

Ethical & Reporting Standards

Q. How should researchers address ethical considerations in preclinical studies?

  • Methodological Answer : Follow ARRIVE guidelines for animal research, detailing sample sizes, euthanasia methods, and ethical review board approvals. For computational studies, disclose software versions, force fields, and validation metrics to ensure transparency .

Key Methodological Frameworks

FrameworkApplication ExampleEvidence Source
PICO Structuring SAR queries for C₃₅H₃₄N₂O₇S
FINER Evaluating novelty of metabolic studies
DoE Optimizing synthetic reaction conditions
FAIR Principles Sharing spectral data

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.